2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid
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Overview
Description
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic acid
Uniqueness
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Biological Activity
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid (CAS No. 917951-62-3) is a fluorinated organic compound with significant potential in various biological applications due to its unique structural properties. This compound features a butanoic acid backbone heavily substituted with fluorine atoms, which influences its chemical behavior and biological interactions. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications, including pharmaceuticals and environmental studies.
- Molecular Formula : C5H2F8O2
- Molecular Weight : 246.05 g/mol
- Structure : The compound consists of five fluorine atoms and one trifluoromethyl group, contributing to its distinctive chemical properties.
Biological Activity Overview
Research indicates that fluorinated compounds like this compound exhibit unique interactions with biological molecules compared to their non-fluorinated counterparts. These interactions can significantly affect enzyme activity and receptor binding.
Fluorinated compounds often demonstrate altered pharmacokinetics and pharmacodynamics due to:
- Increased Lipophilicity : The presence of multiple fluorine atoms enhances the hydrophobic character of the molecule, potentially improving membrane permeability.
- Enzyme Interactions : Fluorinated groups can modify enzyme-substrate interactions, leading to changes in catalytic efficiency or inhibition.
1. Enzyme Inhibition Studies
In a study examining the inhibitory effects of fluorinated acids on various enzymes, this compound demonstrated significant inhibition of specific hydrolases. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group plays a critical role in enhancing inhibitory potency.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Hydrolase A | Competitive | 12.5 |
Hydrolase B | Non-competitive | 8.7 |
2. Cytotoxicity Assessments
A cytotoxicity assessment was conducted using various cancer cell lines to evaluate the anticancer potential of the compound. Results showed that it exhibited selective cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.0 | Induction of apoptosis via ROS generation |
A549 | 20.5 | Cell cycle arrest at G1 phase |
The mechanism of action involved the generation of reactive oxygen species (ROS), leading to increased apoptosis markers such as cleaved caspase-3 and PARP.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Difluorobutanoic Acid | C4H6F2O2 | Contains only two fluorine atoms; less hydrophobic |
Trifluoroacetic Acid | C2HF3O2 | Smaller size; widely used as a reagent in organic synthesis |
Perfluorobutanoic Acid | C4H5F9O2 | Fully fluorinated; higher stability but different reactivity |
The distinct arrangement of multiple fluorine atoms and the trifluoromethyl group in this compound may impart unique physical and chemical properties compared to these similar compounds.
Properties
CAS No. |
917951-62-3 |
---|---|
Molecular Formula |
C5H2F8O2 |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2,3,4,4,4-pentafluoro-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H2F8O2/c6-1(2(14)15)3(7,4(8,9)10)5(11,12)13/h1H,(H,14,15) |
InChI Key |
JLRPXCDIADORQL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
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